2-(Methylamino)-2-phenylacetic acid hydrochloride

Description

Systematic IUPAC Nomenclature and Structural Representation

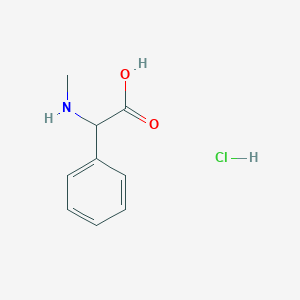

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for naming organic compounds containing both amine and carboxylic acid functional groups. The base compound is officially designated as 2-(methylamino)-2-phenylacetic acid, reflecting the presence of a methylamino substituent at the alpha position relative to the carboxylic acid group and a phenyl ring attached to the same carbon center. This nomenclature clearly indicates the structural arrangement where the central carbon atom bears both the carboxylic acid functionality and serves as the attachment point for both the phenyl ring and the methylated amino group.

The structural representation of this compound reveals a chiral center at the alpha carbon, resulting in the existence of both R and S enantiomers. The molecular structure consists of a benzene ring directly bonded to a carbon atom that also carries a carboxylic acid group and a methylamino substituent. The Chemical Identifier representation shows the compound with PubChem Compound Identification number 228214, providing a unique database reference for this specific molecular entity.

The three-dimensional conformational analysis indicates that the molecule adopts various spatial arrangements due to rotation around single bonds, with the phenyl ring capable of assuming different orientations relative to the carboxylic acid and methylamino groups. The International Chemical Identifier string InChI=1S/C9H11NO2/c1-10-8(9(11)12)7-5-3-2-4-6-7/h2-6,8,10H,1H3,(H,11,12) provides a comprehensive structural description encoding all connectivity information and hydrogen atom positions.

Molecular Formula and Hydrochloride Salt Formation Mechanisms

The molecular formula of the base compound 2-(methylamino)-2-phenylacetic acid is C₉H₁₁NO₂, with a molecular weight of 165.19 grams per mole. Upon conversion to the hydrochloride salt form, the molecular formula becomes C₉H₁₂ClNO₂, with an increased molecular weight of 201.650 grams per mole, reflecting the addition of a proton and chloride ion. This transformation demonstrates the fundamental chemical principle of amine salt formation through acid-base neutralization reactions.

The hydrochloride salt formation mechanism involves the basic nitrogen atom of the methylamino group accepting a proton from hydrochloric acid, following the general reaction pattern characteristic of amine protonation. The lone pair of electrons on the nitrogen atom acts as a Lewis base, forming a coordinate covalent bond with the proton from hydrochloric acid, resulting in the formation of a positively charged ammonium center. This protonation process converts the neutral amine into a cationic ammonium species, which then associates with the chloride anion to form the ionic hydrochloride salt.

The mechanism proceeds through a straightforward acid-base neutralization where the nitrogen atom's basicity facilitates proton acceptance. The reaction can be represented as the amine functional group reacting with hydrochloric acid to produce the corresponding ammonium chloride salt, with the positive charge localized on the nitrogen atom and balanced by the chloride counterion. This salt formation significantly alters the compound's physical and chemical properties, including solubility characteristics, melting point, and crystalline structure compared to the free base form.

| Property | Free Base Form | Hydrochloride Salt Form |

|---|---|---|

| Molecular Formula | C₉H₁₁NO₂ | C₉H₁₂ClNO₂ |

| Molecular Weight | 165.19 g/mol | 201.650 g/mol |

| Chemical Identifier | 228214 | 25998837 |

| Charge State | Neutral | Ionic |

Synonyms and Alternative Naming Conventions in Chemical Databases

The compound this compound appears under numerous synonyms and alternative naming conventions across different chemical databases and literature sources. The Chemical Abstracts Service registry number 28544-42-5 identifies the hydrochloride salt form, while the free base form carries the registry number 74641-60-4. These registry numbers serve as unique identifiers that remain consistent across different database systems and research publications.

Alternative systematic names include benzeneacetic acid, alpha-(methylamino)-, which emphasizes the structural relationship to benzeneacetic acid with methylamino substitution. The compound is also designated as N-methyl-DL-phenylglycine, reflecting its relationship to the amino acid phenylglycine with N-methylation. This nomenclature connects the compound to amino acid chemistry and highlights its structural similarity to naturally occurring glycine derivatives.

Chemical database entries reveal additional synonymous designations including (methylamino)(phenyl)acetic acid and alpha-phenylsarcosine, the latter term referencing sarcosine, which is N-methylglycine. The International Chemical Identifier Key HGIPIEYZJPULIQ-UHFFFAOYSA-N provides a unique hash-based identifier for the base compound, while the hydrochloride salt possesses its own distinct identifier.

| Database Source | Primary Name | Alternative Designations |

|---|---|---|

| PubChem | 2-(methylamino)-2-phenylacetic acid | N-Methyl-DL-phenylglycine, alpha-phenylsarcosine |

| ChemSpider | This compound | (Methylamino)(phenyl)acetic acid hydrochloride |

| Chemical Abstracts Service | Benzeneacetic acid, alpha-(methylamino)- | N-methyl-phenylglycine |

Research literature frequently employs abbreviated forms such as Me-DL-Phg-OH in peptide chemistry contexts, where Me represents methyl, DL indicates the racemic mixture, Phg abbreviates phenylglycine, and OH denotes the carboxylic acid functionality. However, following the requirement for full names only, the complete systematic designation remains this compound for the salt form and 2-(methylamino)-2-phenylacetic acid for the free base.

Properties

IUPAC Name |

2-(methylamino)-2-phenylacetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c1-10-8(9(11)12)7-5-3-2-4-6-7;/h2-6,8,10H,1H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUUXTVBJBBSPAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(C1=CC=CC=C1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30637969 | |

| Record name | (Methylamino)(phenyl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30637969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28544-42-5 | |

| Record name | 28544-42-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117412 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Methylamino)(phenyl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30637969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(methylamino)-2-phenylacetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Condensation of Benzylamine, Methylamine, and Phenylacetic Acid

A typical laboratory synthesis involves the reaction of benzylamine and methylamine with phenylacetic acid under acidic catalysis to form the target compound as its hydrochloride salt.

- Starting Materials: Benzylamine, methylamine, phenylacetic acid

- Catalyst: Hydrochloric acid or other strong acids

- Reaction Conditions: Elevated temperatures (80–100°C), inert atmosphere to avoid oxidation

- Process: Amines condense with phenylacetic acid, forming the amino acid hydrochloride salt

- Purification: Recrystallization or chromatographic techniques to obtain high purity

Industrial synthesis often utilizes continuous flow reactors to improve mixing, heat transfer, and yield control.

Hydrolysis of Methylbenzene Acetonitrile (Related Intermediate)

A patented industrial method for preparing methylphenyl acetic acid (a close analog) involves acid hydrolysis of methylbenzene acetonitrile under controlled conditions:

- Reaction: Methylbenzene acetonitrile is slowly added to 30–70% sulfuric acid at 90–150°C under reflux with backflow.

- Hydrolysis Steps: Nitrile converts to methylbenzene ethanamide, then to methylphenyl acetic acid.

- Neutralization: After reaction completion (nitrile <1% by GC), the mixture is neutralized to pH 7.5–10 with alkali (NaOH, KOH, or Na2CO3).

- Decolorization: Activated carbon treatment at 50–90°C

- Acidification: The filtrate is acidified to pH 1–4 with mineral acid (hydrochloric or sulfuric acid) to precipitate the product.

- Isolation: Cooling to 20–60°C, filtration, washing with water, centrifugation, drying to obtain the product.

This method is noted for operational stability, high efficiency, and suitability for industrial-scale production. It avoids the use of hazardous organic solvents for recrystallization, relying instead on aqueous processes due to the low water solubility of the product.

Reaction Scheme Summary

| Step | Reactants/Conditions | Product/Intermediate | Notes |

|---|---|---|---|

| 1 | Methylbenzene acetonitrile + 30–70% H2SO4, 90–150°C | Methylbenzene ethanamide | Acid hydrolysis of nitrile |

| 2 | Continued hydrolysis under reflux | Methylphenyl acetic acid | Conversion of amide to acid |

| 3 | Neutralization with NaOH/KOH/Na2CO3 to pH 7.5–10 | Neutralized solution | Prepares for decolorization |

| 4 | Activated carbon treatment, filtration | Decolorized filtrate | Removes impurities |

| 5 | Acidification with HCl or H2SO4 to pH 1–4 | Precipitated product | Product isolation |

| 6 | Cooling, filtration, washing, drying | 2-(Methylamino)-2-phenylacetic acid hydrochloride | Final purified compound |

Industrial Considerations and Process Optimization

- Acid Concentration: Optimal sulfuric acid concentration is 50–70%; lower acid concentrations slow reaction and reduce yield.

- Temperature Control: Maintaining 90–150°C ensures complete hydrolysis without decomposition.

- Neutralization and Decolorization: Critical for removing side products and improving product quality.

- Avoidance of Organic Solvents: Industrial processes prefer aqueous recrystallization due to safety, environmental, and cost concerns.

- Catalyst and Reagent Selection: Use of mineral acids (HCl, H2SO4) and alkalis (NaOH, KOH, Na2CO3) is standard.

Comparison of Preparation Methods

| Method | Key Reactants | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Amination of phenylacetic acid with benzylamine and methylamine | Benzylamine, methylamine, phenylacetic acid, HCl | 80–100°C, inert atmosphere | Direct synthesis, controllable | Requires purification, possible side reactions |

| Acid hydrolysis of methylbenzene acetonitrile | Methylbenzene acetonitrile, H2SO4 | 90–150°C, reflux | High yield, industrial scalability, aqueous process | Requires careful acid concentration control |

| Reductive amination (literature methods) | Ketones, amines, reducing agents | Variable | Useful for derivatives | More complex, impurity formation |

Research Findings and Impurity Control

While the focus is on preparation, studies on related reductive amination methods reveal that impurities such as N-formyl and N-acetyl derivatives can form depending on reagents and conditions. Controlling reaction parameters and reagent purity is essential to minimize these impurities.

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)-2-phenylacetic acid hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The methylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylacetic acid derivatives, while reduction can produce various amines or alcohols.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

- Building Block for Synthesis : MAPA hydrochloride serves as a crucial building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions, including oxidation, reduction, and substitution reactions.

2. Biology

- Enzyme Inhibition Studies : The compound is investigated for its potential to inhibit specific enzymes, which can provide insights into metabolic pathways and biochemical processes.

- Receptor Binding Studies : MAPA hydrochloride has been studied for its interactions with various receptors, contributing to the understanding of drug-receptor dynamics and signaling pathways.

3. Medicine

- Therapeutic Properties : Research indicates that MAPA hydrochloride may possess anti-inflammatory and analgesic properties. Its application in pain management and treatment of inflammatory conditions is under investigation.

- Potential Neuroprotective Effects : Preliminary studies suggest that MAPA hydrochloride could interact with neurotransmitter systems, indicating potential use in neurodegenerative diseases.

Synthetic Routes

The synthesis of MAPA hydrochloride typically involves the reaction between phenylacetic acid and methylamine under controlled conditions:

- Reaction Conditions : This reaction is usually carried out in solvents like ethanol or methanol at specific temperatures. The product is subsequently treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production

In industrial settings, continuous flow reactors are often employed to enhance the efficiency and scalability of the synthesis process. This method allows for better control over reaction parameters and higher yields compared to traditional batch methods.

Case Studies

| Study Title | Focus Area | Findings |

|---|---|---|

| Enzyme Inhibition by MAPA Hydrochloride | Biochemistry | Demonstrated significant inhibition of cyclooxygenase enzymes, suggesting potential for anti-inflammatory applications. |

| Receptor Binding Dynamics | Pharmacology | Identified interactions with β2 adrenergic receptors, providing insights into its role as a modulator in signaling pathways. |

| Neuroprotective Potential | Neuroscience | Preliminary evidence indicates that MAPA may influence neurotransmitter systems related to pain modulation and mood stabilization. |

Mechanism of Action

The mechanism of action of 2-(Methylamino)-2-phenylacetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Phenyl Ring

Halogen-Substituted Derivatives

- Methyl 2-amino-2-(2-chlorophenyl)acetate Hydrochloride (CAS: 141109-13-9): Substitutes the phenyl group with a 2-chlorophenyl moiety. The chlorine atom enhances electronegativity, increasing acidity (pKa ~2.5–3.0) compared to the parent compound. Methyl esterification improves lipophilicity (logP ~1.8 vs. ~0.5 for the acid form), favoring membrane permeability .

Electron-Withdrawing Groups

- 2-(Methylamino)-2-[4-(trifluoromethyl)phenyl]acetic Acid Hydrochloride (CAS: 1375471-43-4): The trifluoromethyl group (-CF₃) is strongly electron-withdrawing, lowering the pKa of the carboxylic acid (estimated ΔpKa ~1–2 units) and enhancing metabolic stability .

Modifications to the Amino Group

Alkylation of the Amino Group

- 2-(Dimethylamino)-2-phenylacetic Acid Hydrochloride (CAS: 58685-78-2): Replaces methylamino with dimethylamino, increasing basicity (pKa ~9.5 vs. ~8.2 for methylamino). Higher solubility in polar solvents (e.g., water solubility ~50 mg/mL vs. ~30 mg/mL for the methylamino analogue) .

Cyclic Amine Derivatives

- 2-(4-Hydroxypiperidin-1-yl)-2-phenylacetic Acid Hydrochloride (CAS: 928322-40-1): Incorporates a hydroxypiperidine ring, introducing hydrogen-bonding capacity and conformational rigidity.

Functional Group Transformations

Ester vs. Acid Forms

- Methyl 2-amino-2-(2-chlorophenyl)acetate Hydrochloride: Esterification reduces polarity, making the compound more suitable for transdermal delivery compared to the carboxylic acid form .

- 2-((tert-Butoxycarbonyl)(methyl)amino)-2-phenylacetic Acid (CymitQuimica Ref: 10-F389087): The tert-butoxycarbonyl (Boc) group acts as a protective moiety, stabilizing the amine during synthesis. Molecular weight (265.31 g/mol) and lipophilicity (logP ~2.1) are higher than the parent compound .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number |

|---|---|---|---|---|

| 2-(Methylamino)-2-phenylacetic acid HCl | C₉H₁₂ClNO₂ | 201.65 | Phenyl, methylamino | 28544-42-5 |

| 2-(Dimethylamino)-2-phenylacetic acid HCl | C₁₀H₁₄ClNO₂ | 215.68 | Phenyl, dimethylamino | 58685-78-2 |

| 2-(4-Hydroxypiperidin-1-yl)-2-phenylacetic acid HCl | C₁₃H₁₈ClNO₃ | 271.74 | Phenyl, 4-hydroxypiperidinyl | 928322-40-1 |

| 2-(3,5-Dichlorophenyl)-2-(methylamino)acetic acid HCl | C₉H₉Cl₃NO₂ | 274.54 | 3,5-Dichlorophenyl, methylamino | N/A |

Biological Activity

Overview

2-(Methylamino)-2-phenylacetic acid hydrochloride, an organic compound with the molecular formula C9H12ClNO2, is a derivative of phenylacetic acid. Its unique structure incorporates a methylamino group, which significantly influences its biological activity. This compound has garnered interest due to its potential applications in pharmacology and biochemistry.

The biological activity of this compound primarily stems from its interaction with various molecular targets, including enzymes and receptors. It can function as an inhibitor or activator , thereby modulating biochemical pathways. The specific mechanisms may vary depending on the biological context in which it is utilized.

Biological Activity and Research Findings

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : Studies have shown that this compound can inhibit certain enzymes, impacting metabolic pathways. For instance, it has been linked to the inhibition of enzymes involved in neurotransmitter metabolism.

- Neuropharmacological Effects : Its structural similarity to other biologically active compounds suggests potential neuropharmacological effects, including modulation of dopaminergic responses .

Case Studies

- Study on Enzyme Inhibition : A study demonstrated that this compound inhibited aldehyde dehydrogenase activity in guinea pig liver slices. This inhibition was significant in understanding its role in metabolic pathways related to phenylacetaldehyde metabolism .

- Neurotoxicity Assessment : Another investigation assessed the neurotoxic effects of related compounds and found that derivatives similar to 2-(Methylamino)-2-phenylacetic acid could cause transient toxicity symptoms such as dizziness and nausea when administered at high concentrations .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds.

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Phenylacetic Acid | Phenylacetic Acid | Precursor in biosynthesis; moderate enzyme interactions |

| Methylamine | Methylamine | Involved in various organic reactions; basic amine properties |

| 2-Phenylacetic Acid | 2-Phenylacetic Acid | Similar metabolic pathways; potential neuroactive effects |

Synthesis and Industrial Applications

The synthesis of this compound typically involves reacting phenylacetic acid with methylamine under controlled conditions. Industrially, continuous flow reactors are employed for efficient production, maximizing yield while minimizing byproducts.

Q & A

Q. What are the recommended synthetic routes for 2-(methylamino)-2-phenylacetic acid hydrochloride, and how can intermediates be characterized?

The synthesis typically involves reductive amination or nucleophilic substitution of 2-phenylacetic acid derivatives. For example, methylamino groups can be introduced via reaction with methylamine in the presence of a coupling agent like EDCI/HOBt. Key intermediates, such as ethyl 2-amino-2-phenylacetate hydrochloride (CAS: 879-48-1), are characterized using NMR (¹H/¹³C) and LC-MS to confirm regiochemistry and purity . Solid-phase synthesis may also be employed, as seen in analogous piperidine-carboxylic acid derivatives .

Q. How should researchers design experiments to assess the compound’s stability under varying pH conditions?

Stability studies require incubating the compound in buffers (pH 1.0–9.0) at 37°C, followed by HPLC analysis at defined intervals (e.g., 0, 24, 48 hrs). Use pharmacopeial reference standards (e.g., methyl mandelate, MM0792.06) to validate chromatographic methods . Degradation products can be identified via high-resolution mass spectrometry (HRMS) and compared to computational predictions of acid/base hydrolysis pathways .

Q. What safety protocols are critical when handling this compound in the lab?

Refer to OSHA HCS guidelines: use fume hoods, nitrile gloves, and lab coats. The compound’s acute oral toxicity (H302 classification in analogs like 2-methoxyamphetamine hydrochloride) mandates strict exposure control . Emergency procedures should include immediate decontamination and medical consultation, as outlined in safety data sheets .

Advanced Research Questions

Q. How can computational tools predict the physicochemical properties of this compound, and what are common discrepancies with experimental data?

Software like ACD/Labs or ChemAxon calculates properties such as LogD (predicted pH 7.4: ~-1.81) and pKa (~1.55 for the hydrochloride salt). However, experimental LogP values (e.g., -1.47 for a structurally similar compound) may deviate due to solvent effects or counterion interactions . Validate predictions using shake-flask assays and reverse-phase HPLC retention times .

Q. What strategies resolve enantiomeric impurities in chiral syntheses of this compound?

Chiral resolution can be achieved via diastereomeric salt formation using (R)-(-)-α-methoxyphenylacetic acid (>97% enantiomeric excess) as a resolving agent . Advanced techniques like chiral SFC (supercritical fluid chromatography) with amylose-based columns provide high separation efficiency, as demonstrated for methylphenidate hydrochloride impurities .

Q. How can X-ray crystallography and SHELX software elucidate the compound’s crystal structure?

Single-crystal X-ray diffraction data, collected at low temperature (e.g., 100 K), are refined using SHELXL. Key parameters include R-factor convergence (<5%), hydrogen bonding networks, and torsional angles. For example, SHELX’s robust refinement of phenylacetic acid derivatives has been validated in small-molecule crystallography .

Q. What in vivo models are appropriate for studying the compound’s pharmacokinetics, and how are metabolic pathways analyzed?

Rodent models (e.g., Sprague-Dawley rats) are used for bioavailability studies. Administer the compound intravenously/orally, and collect plasma samples for LC-MS/MS quantification. Metabolites are identified using UPLC-QTOF, with fragmentation patterns matched to libraries (e.g., analogous 2-phenylacetate esters in urinary metabolites) .

Q. How do researchers address contradictions in receptor-binding assays involving this compound?

Discrepancies may arise from assay conditions (e.g., buffer ionic strength, temperature). For example, validate binding affinity (Ki) via radioligand displacement assays (e.g., using ³H-labeled ligands) in parallel with functional assays (cAMP accumulation). Cross-reference with structurally related compounds, such as cetirizine hydrochloride’s H1-receptor antagonism .

Methodological Notes

- Structural Confirmation : Always combine NMR (DEPT-135 for quaternary carbons) with elemental analysis to confirm molecular composition .

- Purity Standards : Adhere to EP/USP guidelines for impurity profiling, using certified reference materials (e.g., methylphenidate hydrochloride impurities) .

- Data Reproducibility : Document solvent polarity and temperature effects on LogD measurements to mitigate variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.